tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
描述
属性
IUPAC Name |
tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFOLREHRBMLM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Scheme
Procedure
Data Table: Reaction Conditions & Yields
Asymmetric Reductive Amination
Reaction Scheme
Procedure
Data Table: Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Chiral Auxiliary | (R)-Phenethylamine | |
| Reducing Agent | NaBH₃CN | |
| Diastereomeric Excess | 96% | |
| Overall Yield | 68% |
Enzymatic Resolution of Racemic Mixtures
Reaction Scheme
Procedure
Data Table: Resolution Efficiency
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Candida antarctica lipase B | |
| Enantiomeric Excess (ee) | >99% | |
| Yield | 45–50% (theoretical max: 50%) |
Industrial-Scale Continuous Flow Synthesis
Reaction Scheme
Procedure
Data Table: Flow Chemistry Parameters
Comparison of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stereoselective Alkylation | 92% | 100% | High | Moderate |
| Asymmetric Reductive Amination | 68% | 96% | Medium | Low |
| Enzymatic Resolution | 50% | >99% | Low | High |
| Continuous Flow | 95% | 100% | Very High | High |
Analytical Characterization
-
NMR : δ 1.39 (s, 9H, tert-butyl), 3.64 (d, J = 12.8 Hz, 2H, piperidine), 4.21 (q, J = 6.6 Hz, 1H, chiral center).
Critical Challenges & Solutions
化学反应分析
Types of Reactions
tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
科学研究应用
Pharmacological Applications
Cyclin-Dependent Kinase Inhibition
The primary application of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate lies in its ability to inhibit CDKs, which are crucial for regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, making this compound a potential therapeutic agent in cancer treatment. Research indicates that targeting CDKs can disrupt the proliferation of cancer cells, offering a pathway for the development of novel anticancer therapies.
Mechanism of Action
The compound interacts with various proteins involved in cell signaling pathways, particularly those associated with cell cycle control. Its ability to bind to CDKs suggests that it may also affect other regulatory proteins, which is essential for understanding both its therapeutic potential and possible side effects.
Antibacterial Properties
Recent studies have suggested that compounds structurally related to this compound exhibit antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Such findings highlight the compound's potential beyond oncology, suggesting applications in combating antibiotic resistance .
Synthesis and Structural Characteristics
Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques, including the use of carbamate formation reactions. The structural components—a tert-butyl group, a piperidine ring, and a carbamate functional group—contribute to its pharmacological properties.
Case Studies and Research Findings
Recent research has focused on the development of CDK inhibitors as a strategy for cancer therapy. For instance, studies have shown that certain derivatives of this compound exhibit selective inhibition against specific CDK isoforms, which could lead to more targeted cancer treatments with fewer side effects .
Additionally, ongoing investigations into its antibacterial properties are revealing promising results, particularly against resistant bacterial strains, indicating a dual potential in both oncology and infectious disease management .
作用机制
The mechanism of action of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
Comparison with Structurally Similar Compounds
Piperidine-Based Carbamates with Varied Substituents
Key Findings :
- Functional Groups: The 4-cyanopyridinyl group () introduces electron-withdrawing properties, altering reactivity compared to the ethyl group in the target compound .
- Metabolic Stability : Acetylation of the piperidine nitrogen () improves metabolic stability by reducing amine reactivity, a strategy used in CNS drug development .
Modifications to the Ethyl Side Chain
Table 2: Ethyl Group Derivatives
Key Findings :
Ring System Variations
Table 3: Ring-Modified Analogues
Key Findings :
生物活性
tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, especially as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the compound's biological activity, synthesis, and its implications in cancer therapeutics.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 863560-23-0
The compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its unique pharmacological profile. The structural characteristics of the compound allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can result in cell cycle arrest, particularly in cancer cells. The compound's ability to selectively inhibit CDKs suggests that it may be effective in cancer treatment by preventing the proliferation of malignant cells.
Inhibition of Cyclin-Dependent Kinases
Research indicates that this compound exhibits significant inhibitory activity against various CDKs. This inhibition leads to:
- Cell Cycle Arrest : The compound can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their growth.
Interaction Studies
Studies have shown that this compound binds to proteins involved in cell signaling pathways. Its interactions with regulatory proteins associated with cell cycle control are critical for understanding its mechanism of action and potential side effects when used therapeutically.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| tert-Butyl (piperidin-3-ylmethyl)carbamate | 135632-53-0 | 0.98 | Different piperidine position |
| (S)-tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 | 0.98 | Stereoisomer differing at chiral center |
| tert-Butyl (piperidin-4-methyl)carbamate | 236406-22-7 | 0.91 | Methyl substitution on piperidine ring |
The distinct stereochemistry and substituents of this compound tailor its biological activity towards CDK inhibition.
Case Studies and Experimental Data
In vitro studies have demonstrated that the compound effectively inhibits CDK activity in various cancer cell lines. For example:
- Cell Line Studies : In experiments using human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Insights : Further studies involving flow cytometry revealed that treated cells exhibited increased sub-G1 populations, suggesting apoptosis induction as a result of CDK inhibition.
- Cytotoxicity Assessment : An MTT assay was performed to evaluate cytotoxic effects across different concentrations (0.1–100 µM). Results indicated a dose-dependent response with IC50 values confirming its efficacy .
常见问题
Q. What are the optimized synthetic routes for tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Step 1 : Condensation of a piperidin-4-yl-ethyl precursor with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Stereochemical control via chiral resolution or asymmetric catalysis to isolate the (1R)-enantiomer .
- Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity. Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (0–25°C to minimize side reactions), and catalyst loading. Continuous flow systems can improve scalability and reproducibility .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Catalyst | Triethylamine | 85–90% yield |
| Temperature | 0–25°C | Reduces epimerization |
Q. How is the stereochemical integrity of the (1R)-configured ethyl-piperidine moiety validated during synthesis?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
- Optical Rotation : Comparison of observed [α]D values with literature data for the (1R) enantiomer.
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated in structurally related carbamates .
Q. What stability considerations are critical for storing this compound?
- Storage Conditions : −20°C under inert gas (argon) to prevent hydrolysis of the carbamate group.
- Decomposition Risks : Exposure to moisture or acidic/basic conditions cleaves the tert-butyloxycarbonyl (Boc) group. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when properly stored .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in proton/carbon chemical shifts often arise from:
- Conformational Flexibility : Piperidine ring puckering and ethyl group rotation alter coupling constants. Use variable-temperature NMR to identify dynamic processes .
- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; hydrogen bonding in DMSO can deshield protons.
- Stereochemical Purity : Impurities from incomplete chiral resolution may split signals. Validate enantiomeric excess (ee) via chiral analysis .
Q. What methodologies are employed to study the compound’s role as a key intermediate in drug discovery?
- Pharmacophore Modeling : Map interactions between the piperidine-ethyl motif and biological targets (e.g., GPCRs or kinases) .
- Derivatization : Introduce substituents (e.g., fluoro, nitro groups) to enhance binding affinity or metabolic stability. For example, nitro-to-amine reduction generates bioactive amines .
- In Vitro Assays : Screen for inhibitory activity against enzymes like proteases or phosphodiesterases, using fluorescence polarization or SPR .
Q. How do structural modifications (e.g., substituent position on the piperidine ring) impact reactivity and biological activity?
Comparative studies with analogs reveal:
- Substituent Position : 4-Position modifications (e.g., methyl vs. phenyl) alter steric bulk, affecting target binding. For example, 4-methyl derivatives show improved selectivity for σ1 receptors .
- Electron-Withdrawing Groups : Nitro or cyano groups at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions .
- Boc Deprotection Kinetics : Electron-donating groups slow acid-mediated deprotection, enabling controlled release of the amine intermediate .
Methodological Notes
- Stereochemical Analysis : Always cross-validate chiral purity using multiple techniques (e.g., HPLC, NMR, and optical rotation).
- Scale-Up : Transitioning from batch to flow chemistry reduces side reactions and improves yield consistency .
- Data Interpretation : Use computational tools (DFT, molecular docking) to rationalize NMR shifts or activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
